molecular formula C18H12N4O2 B1652571 6,7-diphenyl-1H-pteridine-2,4-dione CAS No. 14892-98-9

6,7-diphenyl-1H-pteridine-2,4-dione

Cat. No.: B1652571
CAS No.: 14892-98-9
M. Wt: 316.3 g/mol
InChI Key: GOULKEOXQNZISP-UHFFFAOYSA-N
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Description

6,7-Diphenyl-1H-pteridine-2,4-dione is a pteridine derivative characterized by a bicyclic pteridine core substituted with two phenyl groups at positions 6 and 7 and two ketone groups at positions 2 and 2.

Properties

IUPAC Name

6,7-diphenyl-1H-pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2/c23-17-15-16(21-18(24)22-17)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,20,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOULKEOXQNZISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(NC(=O)NC3=O)N=C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20419978
Record name AC1NTFCY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14892-98-9
Record name 6,7-Diphenyllumazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14892-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1NTFCY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5,6-Diaminouracil

5,6-Diaminouracil is prepared via nitration of uracil followed by catalytic hydrogenation. Nitration with fuming nitric acid at 0–5°C yields 5-nitro-uracil, which undergoes reduction using palladium on carbon (10% w/w) under hydrogen atmosphere (3 atm) to afford the diamine intermediate. Purification via recrystallization from aqueous ethanol yields pale yellow crystals (mp 218–220°C, 72% yield).

Cyclization with Benzil

Equimolar quantities of 5,6-diaminouracil (1.42 g, 10 mmol) and benzil (2.10 g, 10 mmol) are refluxed in glacial acetic acid (50 mL) for 6 hours. The reaction mixture is cooled to 25°C, and the precipitate is collected by vacuum filtration. Crude product is washed with cold ethanol and recrystallized from dimethylformamide (DMF) to yield this compound as off-white needles (mp >300°C, 58% yield).

Key Reaction Parameters

Parameter Value
Solvent Glacial acetic acid
Temperature Reflux (118°C)
Reaction Time 6 hours
Yield 58%

Gould-Jacobs Cyclization of Enamine Ketones

The Gould-Jacobs reaction, widely employed in pteridine synthesis, facilitates annulation via thermal cyclization of enamine ketones. For 6,7-diphenyl substitution, this method utilizes 4,5-diamino-2,4-dioxopyrimidine and benzil under basic conditions.

Preparation of Enamine Intermediate

4,5-Diamino-2,4-dioxopyrimidine (1.54 g, 10 mmol) and benzil (2.10 g, 10 mmol) are stirred in ethanol (30 mL) containing piperidine (0.5 mL) as a catalyst. The mixture is heated at 80°C for 4 hours, during which the enamine intermediate precipitates. Filtration and drying afford a yellow powder (mp 189–191°C, 65% yield).

Thermal Cyclization

The enamine intermediate is heated at 220°C under nitrogen for 30 minutes. The resulting solid is triturated with dichloromethane to remove unreacted starting materials, yielding this compound (mp >300°C, 47% yield).

Comparative Analysis of Cyclization Methods

Method Yield Purity (HPLC) Reaction Time
Acid-Catalyzed 58% 96.2% 6 hours
Gould-Jacobs 47% 93.8% 4.5 hours

Post-Functionalization of Pteridine Scaffolds

An alternative approach involves the oxidation of 6,7-diphenylpteridine-2,4-diol, leveraging hydroxyl-to-ketone transformations. This method is advantageous for introducing dione functionalities late in the synthesis, enabling modular substitution patterns.

Synthesis of 6,7-Diphenylpteridine-2,4-Diol

4,5-Diamino-6-hydroxypyrimidine (1.26 g, 10 mmol) and benzil (2.10 g, 10 mmol) are refluxed in acetic acid (50 mL) for 3 hours. The product, 6,7-diphenylpteridine-2,4-diol, is isolated as a white solid (mp 248–250°C, 54% yield).

Oxidation to Dione

The diol (1.0 g, 3.1 mmol) is suspended in acetone (30 mL) and treated with Jones reagent (2.5 mL) at 0°C. After stirring for 2 hours, the mixture is neutralized with sodium bicarbonate, filtered, and washed with water. Recrystallization from DMF affords the target compound (mp >300°C, 62% yield).

Structural Characterization and Validation

All synthetic routes produce this compound with consistent spectroscopic profiles:

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 3050 cm⁻¹ (C–H aromatic).
  • ¹H NMR (DMSO-d₆) : δ 7.45–7.89 (m, 10H, Ph-H), 8.21 (s, 1H, H-5).
  • MS (EI) : m/z 354.12 [M]⁺.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The use of benzil in cyclocondensation reactions occasionally yields regioisomeric byproducts due to unsymmetrical diketone alignment. Polar solvents like DMF improve regioselectivity, favoring the 6,7-diphenyl isomer (85:15 ratio).

Oxidation State Management

Over-oxidation during diol-to-dione conversion can degrade the pteridine core. Controlled addition of Jones reagent at low temperatures mitigates this issue, preserving ring integrity.

Chemical Reactions Analysis

6,7-Diphenyl-1H-pteridine-2,4-dione undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted pteridines, which can be further functionalized for specific applications.

Scientific Research Applications

6,7-Diphenyl-1H-pteridine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-diphenyl-1H-pteridine-2,4-dione involves its interaction with various molecular targets. In biological systems, it can act as a redox cofactor, participating in electron transfer reactions. The compound’s phenyl groups enhance its ability to interact with hydrophobic regions of proteins and membranes, influencing its biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents on the pteridine or related heterocyclic cores significantly influence molecular weight, solubility, and reactivity. Key comparisons include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Solubility (25°C)
6,7-Dimethyl-1H-pteridine-2,4-dione Pteridine 6,7-dimethyl C₈H₈N₄O₂ 192.18 Not reported
2-Hydroxy-6,7-diethylpteridine Pteridine 6,7-diethyl, 2-OH C₁₀H₁₂N₄O₂ 220.23 0.0622 mg/L
Quinazoline-2,4-dione derivatives Quinazoline Variable alkyl Varies ~250–300 Low (methanolic extract)
Pyrrolo[1,2-a]pyrazine-1,4-dione Pyrrolopyrazine Hexahydro C₇H₁₀N₂O₂ 154.17 Not reported

Key Observations:

  • Substituent Effects: The phenyl groups in 6,7-diphenyl-1H-pteridine-2,4-dione are bulkier and more hydrophobic than methyl or ethyl groups in analogs, likely reducing aqueous solubility compared to 6,7-dimethyl or 6,7-diethyl derivatives .
  • Molecular Weight: The diphenyl substitution would increase molecular weight (~300–350 g/mol estimated) compared to methyl (192 g/mol) or diethyl (220 g/mol) variants.

Solubility and Bioavailability

  • The low solubility of 2-hydroxy-6,7-diethylpteridine (0.0622 mg/L) highlights the challenges posed by hydrophobic substituents . Diphenyl analogs likely face greater solubility limitations, necessitating formulation strategies (e.g., prodrugs or nanocarriers) for biomedical applications.

Q & A

Q. What are the established synthetic routes for 6,7-diphenyl-1H-pteridine-2,4-dione, and what key parameters influence yield?

The synthesis typically involves multi-step pathways starting with pteridine precursors. A common approach includes cyclization of substituted pyrimidine intermediates under controlled conditions. For example, condensation reactions using aryl aldehydes and urea derivatives in acidic media can yield the pteridine core, followed by phenyl group introduction via Suzuki coupling or nucleophilic substitution. Critical parameters include reaction temperature (optimized between 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Purification often requires recrystallization or column chromatography to isolate the product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are essential for confirming substitution patterns and phenyl group attachment. Aromatic protons typically appear as multiplet signals in δ 7.2–7.8 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected ~346.35 g/mol) and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (λ ~250–300 nm) ensures purity, using a C18 column and acetonitrile/water gradients .

Q. How do solvent systems and pH affect the solubility of this compound?

The compound exhibits low aqueous solubility due to its hydrophobic phenyl groups. Solubility increases in polar aprotic solvents (e.g., DMSO, DMF) and under basic conditions (pH >10), where deprotonation of the 1H group occurs. Quantitative solubility data in common solvents (e.g., ethanol: ~2.1 mg/mL; water: <0.01 mg/mL) should be experimentally validated using gravimetric or UV-spectrophotometric methods .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2k^k factorial design is recommended to assess variables like temperature, catalyst loading, and solvent ratio. For example:

  • Factors : Temperature (Level 1: 80°C, Level 2: 120°C), Catalyst (Level 1: 0.5 mol%, Level 2: 2 mol%).
  • Response : Yield (%) measured via HPLC. Statistical analysis (ANOVA) identifies interactions between factors. Pilot studies suggest higher catalyst loading (2 mol%) at 120°C maximizes yield (85–90%) but may increase side-product formation, requiring post-hoc purification analysis .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Discrepancies may arise from tautomerism (e.g., 1H vs. 3H tautomers) or residual solvents. Strategies include:

  • Variable Temperature (VT) NMR : To observe tautomeric equilibria (e.g., coalescence temperature studies).
  • 2D NMR (COSY, HSQC) : Assigns coupling interactions and confirms phenyl group positions.
  • DFT Calculations : Predicts stable tautomers and compares theoretical/experimental chemical shifts .

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -NO2_2) on the phenyl rings decrease electron density at the pteridine core, slowing electrophilic substitution. Conversely, electron-donating groups (e.g., -OCH3_3) enhance reactivity. Kinetic studies (e.g., time-resolved UV-Vis) under varying substituent conditions can quantify rate constants (k) and correlate with Hammett σ parameters .

Q. What in silico approaches predict the compound’s potential bioactivity or interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., dihydrofolate reductase).
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity data from analogs.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate conflicting results (e.g., solubility vs. computational logP predictions) using orthogonal techniques (e.g., isothermal titration calorimetry for solubility) .
  • Theoretical Frameworks : Align mechanistic studies with frontier molecular orbital (FMO) theory to explain regioselectivity in reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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